molecular formula C15H16N2O B4870341 4-propyl-N-(pyridin-4-yl)benzamide

4-propyl-N-(pyridin-4-yl)benzamide

Cat. No.: B4870341
M. Wt: 240.30 g/mol
InChI Key: JMAMFUZOCLGKJG-UHFFFAOYSA-N
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Description

4-propyl-N-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core with a propyl group attached to the fourth position of the benzene ring and a pyridin-4-yl group attached to the nitrogen atom of the amide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-(pyridin-4-yl)benzamide can be achieved through the direct condensation of 4-propylbenzoic acid and 4-aminopyridine. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using flow chemistry techniques. This involves the continuous flow of reactants through a reactor, allowing for better control over reaction conditions and improved yields. The use of solid-supported catalysts and ultrasonic irradiation can further enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-propyl-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it can bind to hypoxia-inducible factor 1α (HIF-1α) and promote its stabilization and activation. This leads to the upregulation of target genes involved in cellular adaptation to hypoxia, such as those promoting glycolysis and angiogenesis . Additionally, the compound can induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-propyl-N-(pyridin-4-yl)benzamide is unique due to its specific substitution pattern, which can influence its hydrophobicity, binding affinity, and overall biological activity. The presence of the propyl group may enhance its interaction with hydrophobic pockets in target proteins, potentially leading to improved efficacy in certain applications .

Properties

IUPAC Name

4-propyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-3-12-4-6-13(7-5-12)15(18)17-14-8-10-16-11-9-14/h4-11H,2-3H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAMFUZOCLGKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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